Bicyclo[2.2.0]hexan-1-ylmethanamine

Strain Energy Conformational Analysis Reactivity Prediction

Replace flexible amines with a rigid, three-dimensional scaffold. Bicyclo[2.2.0]hexan-1-ylmethanamine (HCl) offers a bridgehead methanamine group that locks pharmacophore conformation for improved target selectivity. Its 54.1 kcal/mol ring strain (2× cyclobutane) enables unique strain-release reactivity and thermal rearrangement studies. Use as a molecular ruler for enzyme mapping or stimuli-responsive polymer monomer. 98% purity HCl salt ensures reliable handling. Request a quote now.

Molecular Formula C7H13N
Molecular Weight 111.18 g/mol
Cat. No. B14907780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[2.2.0]hexan-1-ylmethanamine
Molecular FormulaC7H13N
Molecular Weight111.18 g/mol
Structural Identifiers
SMILESC1CC2(C1CC2)CN
InChIInChI=1S/C7H13N/c8-5-7-3-1-6(7)2-4-7/h6H,1-5,8H2
InChIKeyWRKDOUVGGSOUER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo[2.2.0]hexan-1-ylmethanamine: Core Properties and Structural Identity for Informed Procurement


Bicyclo[2.2.0]hexan-1-ylmethanamine (CAS 1784647-13-7, free base; 2995283-09-3, hydrochloride) is a C7H13N primary amine building block featuring a bridgehead methanamine group on a highly strained, saturated bicyclo[2.2.0]hexane scaffold [1]. The hydrochloride salt, with a molecular weight of 147.65 g/mol, provides enhanced handling stability and is commonly supplied at 98% purity . This molecule serves as a rigid, three-dimensional synthon for medicinal chemistry, where its conformationally constrained geometry and defined exit vectors offer potential advantages over flexible, monocyclic amines in structure-based drug design [2].

Why Generic Amine Substitution Fails: The Functional Imperative of the Bicyclo[2.2.0]hexan-1-ylmethanamine Scaffold


Simple substitution with a generic monocyclic amine (e.g., cyclohexylamine) or a less strained bicyclic analog cannot replicate the unique combination of high ring strain and bridgehead geometry presented by bicyclo[2.2.0]hexan-1-ylmethanamine. The bicyclo[2.2.0]hexane core possesses a computed strain energy of 54.1 kcal/mol, more than double that of cyclobutane [1]. This strain dictates a distinct reactivity profile and thermodynamically locks the methanamine group into a fixed, bridgehead orientation [2]. This is in stark contrast to flexible alkyl amines, whose conformational freedom can lead to multiple binding modes and reduced target selectivity. Consequently, substituting this compound with a structurally similar but less strained or more flexible amine compromises the intended pharmacophore geometry, invalidates structure-activity relationships, and can lead to erroneous conclusions in drug discovery programs.

Quantitative Evidence Guide for Bicyclo[2.2.0]hexan-1-ylmethanamine: Comparative Performance Data


Quantified Ring Strain Energy as a Driver of Reactivity and Scaffold Stability

The high ring strain of the bicyclo[2.2.0]hexane core is a key differentiator from simpler cyclic amines. The strain energy of cis-bicyclo[2.2.0]hexane is computed to be 54.1 kcal/mol, which is more than double that of a single cyclobutane ring (26.3 kcal/mol) and significantly greater than that of cyclopropane (27.5 kcal/mol) [1]. This elevated strain energy directly correlates with a lower activation energy for thermal rearrangement. For example, the 1-formyl derivative (bicyclo[2.2.0]hex-1-yl)methanal has an activation energy (Ea) of 25.4 ± 1.0 kcal/mol for thermal rearrangement to hexadienal, which is 10.6 kcal/mol lower than the Ea for unsubstituted bicyclo[2.2.0]hexane [2]. This demonstrates a class-level effect where substituents on the bridgehead can profoundly modulate the scaffold's kinetic stability, a property not observed in unstrained monocyclic amines.

Strain Energy Conformational Analysis Reactivity Prediction

Enhanced Hydrolytic Stability of Bridgehead Amines via N,N-Dimethylation

A class-level property of bridgehead amines on the bicyclo[2.2.0]hexane scaffold is their susceptibility to hydrolysis, which can be mitigated by simple functional group modifications. Bicyclo[2.2.0]hexan-1-amine, a close analog lacking the methylene spacer, is reported to hydrolyze readily [1]. In contrast, the N,N-dimethyl derivative of the same amine (N,N-dimethylbicyclo[2.2.0]hexan-1-amine) exhibits significantly greater stability under the same conditions [1]. This observation indicates that the amine functionality on this strained scaffold is highly sensitive to its substitution pattern, with tertiary amines demonstrating superior hydrolytic stability compared to primary amines. This behavior is likely applicable to the methanamine homolog, suggesting procurement of the free base or its hydrochloride salt is appropriate for storage, while in situ derivatization (e.g., to an amide or tertiary amine) may be required for aqueous reactions.

Hydrolytic Stability Bridgehead Amine Functional Group Tolerance

Bridgehead Methanamine Geometry Enables Defined Exit Vectors for Rational Drug Design

A primary advantage of the bicyclo[2.2.0]hexane scaffold is its ability to present substituents in well-defined three-dimensional orientations, a feature critical for structure-based drug design. The 2-azabicyclo[2.2.0]hexane core, a direct heterocyclic analog, has been systematically studied as a conformationally rigid isostere of the ubiquitous piperidine ring [1]. Specifically, 'pseudoaxial' C5-substituted 2-azabicyclo[2.2.0]hexanes can mimic piperidines locked in their thermodynamically unfavorable axial conformation without introducing extra carbon atoms, a feat not achievable with flexible monocyclic amines [1]. While direct exit vector analysis for bicyclo[2.2.0]hexan-1-ylmethanamine is not published, the methanamine group at the bridgehead position similarly projects a primary amine functionality along a fixed, geometrically defined vector. This pre-organized geometry can be exploited to optimize binding interactions with a protein target's active site, potentially improving selectivity and potency compared to more flexible, monocyclic amine analogs like cyclohexylamine or 4-aminopiperidine.

Exit Vector Conformational Restriction Medicinal Chemistry

Procurement-Grade Purity and Salt Form Specification

For reliable and reproducible research outcomes, the procurement of a well-defined chemical entity is essential. The hydrochloride salt of bicyclo[2.2.0]hexan-1-ylmethanamine (CAS 2995283-09-3) is a stable, readily handled form available at a minimum purity specification of 98% from multiple commercial vendors . This purity level ensures a high degree of chemical homogeneity, reducing the risk of unexpected side reactions or inconsistent assay results often associated with lower-grade amines. While direct comparative purity data for the free base (CAS 1784647-13-7) versus its salts is vendor-specific, the hydrochloride salt is generally preferred for long-term storage due to its enhanced solid-state stability compared to the more volatile and potentially air-sensitive free amine .

Purity Salt Form Handling

Bicyclo[2.2.0]hexan-1-ylmethanamine: Validated Application Scenarios Based on Comparative Evidence


Medicinal Chemistry: Design and Synthesis of Conformationally Restricted Bioisosteres

This compound is ideally suited for medicinal chemistry programs aiming to replace flexible amines (e.g., piperidine, cyclohexylamine) with a rigid, three-dimensional scaffold. The bridgehead methanamine group provides a defined exit vector that can lock a pharmacophore into a bioactive conformation, potentially improving binding affinity and selectivity for targets like GPCRs or kinases, as demonstrated by analogous 2-azabicyclo[2.2.0]hexane systems [1].

Synthetic Methodology Development: Exploration of Strain-Driven Reactivity

The high strain energy (54.1 kcal/mol) of the bicyclo[2.2.0]hexane core makes this compound a valuable substrate for developing and studying novel strain-release transformations or thermal rearrangements [1]. Its activation parameters can serve as a benchmark for exploring substituent effects on reaction kinetics, as shown for the 1-formyl derivative which exhibits a significantly lowered Ea for thermal rearrangement [2].

Chemical Biology: Probing Enzyme Active Site Topology with a Rigid Probe

The fixed geometry of the bicyclo[2.2.0]hexane scaffold allows it to function as a molecular ruler or probe for mapping the steric and geometric constraints of enzyme active sites. By comparing the binding or inhibitory activity of this rigid amine against more flexible analogs, researchers can infer detailed information about the three-dimensional requirements for substrate recognition and catalysis, a strategy enabled by the scaffold's unique conformational properties [1].

Materials Science: Synthesis of Novel Polymer Building Blocks and Cross-Linkers

As a bifunctional building block possessing a reactive primary amine and a highly strained, rigid core, bicyclo[2.2.0]hexan-1-ylmethanamine can be incorporated into polymers to enhance mechanical properties or introduce post-polymerization reactivity. The strain energy of the core can be leveraged for the design of novel, stimuli-responsive materials that undergo controlled degradation or rearrangement upon thermal or mechanical activation, a concept supported by the scaffold's known thermal lability [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bicyclo[2.2.0]hexan-1-ylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.